3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h8-9,14-15,18H,3-7,10-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCHPIBSDBLIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Pyrazole Ring : Central to its activity, providing a platform for various substitutions that enhance biological interactions.
- Piperazine Moiety : Known for its role in enhancing receptor binding and solubility.
- Chloro and Cyclohexyl Substituents : These groups contribute to the lipophilicity and overall pharmacokinetic profile.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory : Compounds similar to the target compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
- Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains, including E. coli and S. aureus .
- Cytotoxic Effects : Some studies report that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing pain pathways and mood regulation.
Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | TNF-α Inhibition | 10 | |
| Antimicrobial | E. coli | 5 | |
| Cytotoxicity | Cancer Cell Lines | 15 |
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a similar pyrazole derivative. The compound showed an inhibition rate of up to 85% for TNF-α at a concentration of 10 µM compared to dexamethasone, which had an inhibition rate of 76% at 1 µM .
Study 2: Antimicrobial Efficacy
In another study, a series of pyrazole compounds were tested against S. aureus and Pseudomonas aeruginosa. The target compound exhibited significant activity with an IC50 value lower than that of standard antibiotics .
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data (e.g., IC50, CB2 affinity) for the target compound are absent in the provided evidence. Further in vitro assays are needed to validate inferred activity.
- Structural Trends: Piperazine-sulfonyl groups represent an understudied modification in cannabinoid ligands. Their impact on signal transduction (e.g., cAMP modulation vs ion channel coupling) warrants investigation .
- Contradictions : While some pyrazole carboxamides are CB1-selective (e.g., ), others like WIN 55212-2 favor CB2 , underscoring the need for empirical validation of the target compound’s selectivity.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
Synthesis optimization requires multi-step reaction planning, rigorous condition control, and advanced purification techniques. Key strategies include:
- Multi-step reaction design : Use sequential coupling of the piperazine-sulfonyl and pyrazole-carboxamide moieties under inert atmospheres to prevent oxidation or hydrolysis .
- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in chloroform-methanol mixtures to achieve >95% purity .
- Validation : Confirm intermediate structures via -NMR and LC-MS at each step to ensure fidelity .
Basic: How can researchers reliably characterize the structural integrity of this compound?
Answer:
A combination of spectroscopic and spectrometric techniques is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the presence of the piperazine ring (δ 2.6–3.1 ppm for N–CH groups), sulfonyl group (δ 3.4–3.8 ppm), and cyclohexyl carboxamide (δ 1.2–1.8 ppm for cyclohexyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~500–510) and fragmentation patterns matching the sulfonyl and pyrazole groups .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometric ratios .
Advanced: What computational and experimental approaches resolve contradictions in reactivity or biological activity data?
Answer:
Contradictions often arise from solvent effects, stereochemical variations, or target promiscuity. Mitigation strategies include:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation energy barriers) and predict regioselectivity .
- Receptor Docking Simulations : Molecular dynamics (MD) to assess binding modes to dopamine D/D or serotonin 5-HT receptors, explaining divergent activity in analogs .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?
Answer:
SAR studies require systematic structural modifications and functional assays:
-
Core Modifications : Synthesize analogs with variations in:
Position Modification Biological Target Piperazine ring Replace 5-chloro-2-methylphenyl with 3-chlorophenyl or 4-methoxyphenyl Dopamine receptors Pyrazole ring Substitute methyl group with ethyl or trifluoromethyl Metabolic stability Carboxamide Replace cyclohexyl with adamantyl or tert-butyl Solubility and bioavailability -
Assays :
- Radioligand binding assays (e.g., -spiperone for D affinity).
- Functional cAMP assays for G-protein coupling efficiency .
Advanced: What methodologies address conflicting data in pharmacokinetic (PK) or toxicity profiles?
Answer:
Conflicts in PK/toxicity data often stem from species-specific metabolism or assay conditions. Solutions include:
- Cross-Species Metabolite Profiling : Use LC-HRMS to compare hepatic microsomal metabolism in rodents vs. humans .
- CYP Inhibition Screening : Evaluate cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- Multi-parametric Optimization : Balance lipophilicity (LogP < 3), polar surface area (>80 Å), and plasma protein binding (<90%) using QSAR models .
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Answer:
A systems biology approach combines:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., dopamine signaling pathways) in treated cell lines .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in receptor expression or phosphorylation states .
- Metabolomics : -NMR of biofluids (e.g., plasma, cerebrospinal fluid) to track metabolite shifts linked to therapeutic or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
